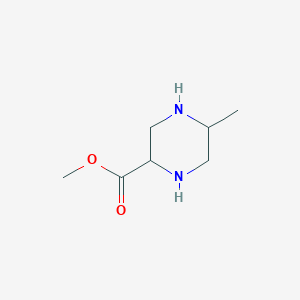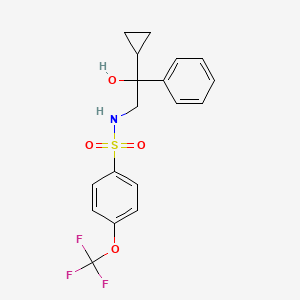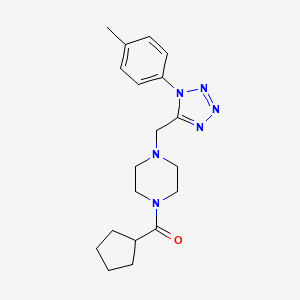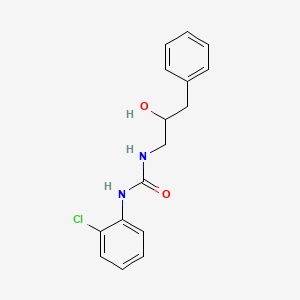
2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including difluorobenzene, pyridazine, and sulfonamide moieties, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Moiety: The synthesis begins with the preparation of 6-methylpyridazine, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amination Reaction: The 6-methylpyridazine is then subjected to an amination reaction with 4-aminophenyl derivatives to form the intermediate 4-((6-methylpyridazin-3-yl)amino)phenyl compound.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,4-difluorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The difluorobenzene ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For instance, the sulfonamide group can be reduced to amine derivatives under specific conditions.
Coupling Reactions: The aromatic rings in the compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C), boronic acids for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Medicinal Chemistry: It has shown promise as a lead compound for developing new drugs, particularly for its potential anti-inflammatory and anticancer activities.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic molecules.
作用机制
The mechanism by which 2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s sulfonamide group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function.
相似化合物的比较
Similar Compounds
2,4-difluoro-N-(4-aminophenyl)benzenesulfonamide: Lacks the pyridazine moiety, which may result in different biological activities.
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide: Lacks the difluoro substitution, affecting its chemical reactivity and interaction with biological targets.
Uniqueness
The presence of both the difluorobenzene and pyridazine moieties in 2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide contributes to its unique chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications.
属性
IUPAC Name |
2,4-difluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2S/c1-11-2-9-17(22-21-11)20-13-4-6-14(7-5-13)23-26(24,25)16-8-3-12(18)10-15(16)19/h2-10,23H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOCOONERLTPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2616385.png)

![3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2616388.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2616391.png)

![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2616395.png)
![2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine](/img/structure/B2616396.png)
![2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride](/img/structure/B2616397.png)
![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide](/img/structure/B2616398.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B2616400.png)


